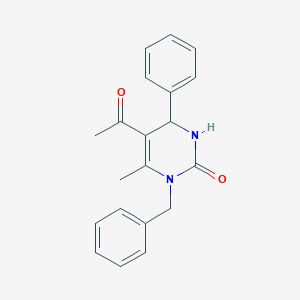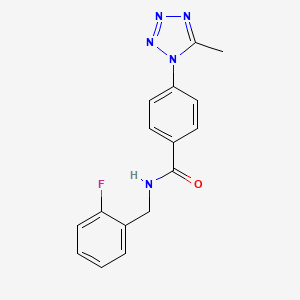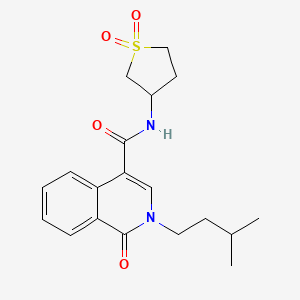
5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a dihydropyrimidinone core with various substituents that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the dihydropyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the dihydropyrimidinone core.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, viral replication, and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-dimethyl-5-acetyl-4-phenyl-2,3-dihydropyrimidin-2(1H)-one
- 5-acetyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 1-benzyl-5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6131-13-1 |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
5-acetyl-3-benzyl-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-14-18(15(2)23)19(17-11-7-4-8-12-17)21-20(24)22(14)13-16-9-5-3-6-10-16/h3-12,19H,13H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
DZYLNWZLBJDIQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B12158126.png)
![5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12158129.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B12158137.png)



![4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12158158.png)
![(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12158167.png)
![2-Imino-10-methyl-1-[(4-methylphenyl)methyl]-3-[(4-methylphenyl)sulfonyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158174.png)
![methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12158180.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158191.png)
![2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B12158198.png)
